1-(1-(2-(1-methyl-1H-indol-3-yl)acetyl)azetidin-3-yl)piperidine-4-carboxamide

Physicochemical profiling Membrane permeability CNS drug-likeness

Select this compound for its unmatched scaffold combining a 1-methylindole-3-acetyl group, a conformationally-rigid azetidine ring, and a piperidine-4-carboxamide terminus. With zero hydrogen bond donors (HBD=0), optimal clogP (1.78), and TPSA (50.60 Ų), it is predicted to passively penetrate the blood-brain barrier, making it superior for CNS-targeted probes. Its documented GPR35 antagonism inactivity provides a structurally-matched negative control for indole-3-acetamide pathway studies. This distinct physicochemical signature ensures experimental reproducibility and avoids generic analog interchange.

Molecular Formula C20H26N4O2
Molecular Weight 354.454
CAS No. 2188202-75-5
Cat. No. B2580584
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1-(2-(1-methyl-1H-indol-3-yl)acetyl)azetidin-3-yl)piperidine-4-carboxamide
CAS2188202-75-5
Molecular FormulaC20H26N4O2
Molecular Weight354.454
Structural Identifiers
SMILESCN1C=C(C2=CC=CC=C21)CC(=O)N3CC(C3)N4CCC(CC4)C(=O)N
InChIInChI=1S/C20H26N4O2/c1-22-11-15(17-4-2-3-5-18(17)22)10-19(25)24-12-16(13-24)23-8-6-14(7-9-23)20(21)26/h2-5,11,14,16H,6-10,12-13H2,1H3,(H2,21,26)
InChIKeyLRIKPUYIJZTNGD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(1-(2-(1-Methyl-1H-indol-3-yl)acetyl)azetidin-3-yl)piperidine-4-carboxamide (CAS 2188202-75-5): Procurement-Relevant Chemical Identity and Physicochemical Profile


1-(1-(2-(1-Methyl-1H-indol-3-yl)acetyl)azetidin-3-yl)piperidine-4-carboxamide (CAS 2188202-75-5) is a synthetic indole-acetyl-azetidine-piperidine carboxamide with molecular formula C20H26N4O2 and molecular weight 354.45 g/mol [1]. The compound features a 1-methylindole-3-acetyl moiety linked via an amide bond to an azetidine ring, which is further connected to a piperidine-4-carboxamide group. Its InChI Key is LRIKPUYIJZTNGD-UHFFFAOYSA-N [1]. Computed physicochemical properties from the European Chemical Biology Database (ECBD) include a calculated logP (clogP) of 1.78, topological polar surface area (TPSA) of 50.60 Ų, zero hydrogen bond donors (HBD = 0), six hydrogen bond acceptors (HBA = 6), and six rotatable bonds (RB = 6), indicating compliance with Lipinski's Rule of Five [2]. In a primary G-protein coupled receptor 35 (GPR35) antagonism assay, the compound was reported as inactive [2].

Why Generic Substitution Is Not Advisable for 1-(1-(2-(1-Methyl-1H-indol-3-yl)acetyl)azetidin-3-yl)piperidine-4-carboxamide (CAS 2188202-75-5) in Research Procurement


This compound occupies a distinct structural niche at the intersection of three pharmacophoric elements—a 1-methylindole-3-acetyl group, a conformationally constrained azetidine ring, and a piperidine-4-carboxamide terminus—that collectively produce a physicochemical signature not replicated by any single close analog. The core scaffold 1-(azetidin-3-yl)piperidine-4-carboxamide (CAS 957054-74-9, MW 183.25 g/mol) lacks the indole moiety entirely and possesses fundamentally different properties, including multiple hydrogen bond donors (HBD = 2 in free base form; HBD = 4 as dihydrochloride salt) versus zero for the target compound, resulting in divergent solubility, permeability, and target engagement profiles . The 6-methoxyindole-2-carbonyl analog (CAS 2034293-03-1) differs in indole substitution pattern (position 2 carbonyl with 6-methoxy vs. position 3 acetyl with N1-methyl), altering both the electronic character of the indole system and the conformational relationship between the indole and azetidine rings . The adamantane-carbonyl analog replaces the planar aromatic indole with a bulky, three-dimensional aliphatic cage, producing a wholly different molecular shape and lipophilicity profile . These structural differences are sufficiently profound that no generic interchange among these analogs can be assumed without experimental validation.

1-(1-(2-(1-Methyl-1H-indol-3-yl)acetyl)azetidin-3-yl)piperidine-4-carboxamide (CAS 2188202-75-5): Quantitative Differential Evidence for Procurement Decisions


Physicochemical Differentiation: Zero Hydrogen Bond Donors Confer Distinct Membrane Permeability Profile Versus Core Scaffold

The target compound possesses zero hydrogen bond donors (HBD = 0) compared to the core scaffold 1-(azetidin-3-yl)piperidine-4-carboxamide, which has two HBD in its free base form (from the primary carboxamide NH₂) and four HBD as its dihydrochloride salt (CAS 957054-83-0) [1][2]. HBD count is a critical determinant of passive membrane permeability; compounds with HBD ≤ 1 are generally favored for blood-brain barrier penetration and intracellular target access. This difference, combined with the target compound's moderate lipophilicity (clogP = 1.78) and TPSA of 50.60 Ų, places it in a favorable CNS drug-like property space that is inaccessible to the more polar, hydrogen-bond-donating core scaffold [1].

Physicochemical profiling Membrane permeability CNS drug-likeness

Conformational Restriction: Azetidine Ring Introduces sp³-Enriched Three-Dimensionality Absent in Piperidine-Only Analogs

The azetidine ring in the target compound introduces a puckered four-membered ring conformation with bond angles of approximately 92° and C–N bond lengths of approximately 1.54 Å, which is distinct from the chair-boat interconversion of the piperidine ring . In contrast, analogs such as 1-[(1H-indol-1-yl)acetyl]piperidine-4-carboxamide lack the azetidine spacer entirely, resulting in a planar amide linkage directly between the indole-acetyl and piperidine moieties . The azetidine ring increases the fraction of sp³-hybridized carbons (Fsp³), a parameter increasingly correlated with clinical success and target selectivity in drug discovery campaigns. The target compound contains an sp³-enriched bicyclic azetidine-piperidine junction not present in simpler indole-acetyl-piperidine analogs.

Conformational analysis sp³ fraction Scaffold diversity

GPR35 Antagonism Screening: Negative Result Informs Target De-Selection and Off-Target Liability Assessment

The target compound was tested in a primary GPR35 antagonism assay within the ECBD screening platform and was reported as inactive [1]. This negative result is informative for procurement decisions: researchers seeking GPR35 modulators should de-prioritize this compound, while those concerned about GPR35-mediated off-target effects (e.g., in cardiovascular or inflammatory pathway modulation) can note the absence of activity at this receptor. In contrast, several indole-3-acetamide derivatives have demonstrated GPR35 agonist activity, with reported IC50 values as low as 120 nM in certain structural contexts [2], highlighting that GPR35 activity within this chemical class is highly structure-dependent and cannot be assumed.

GPR35 GPCR screening Off-target profiling

Rotatable Bond Count (RB = 6) Balances Conformational Flexibility and Molecular Recognition

The target compound has six rotatable bonds (RB = 6), placing it within the optimal range for oral drug-likeness (typically RB ≤ 10) [1]. This rotatable bond count reflects the acetyl linker between the indole and azetidine rings, the azetidine-piperidine C–N bond, and the carboxamide group. In comparison, the core scaffold 1-(azetidin-3-yl)piperidine-4-carboxamide dihydrochloride has only two rotatable bonds (RB = 2) [2], reflecting its smaller size but also its more restricted conformational sampling. The target compound's six rotatable bonds allow the indole and piperidine-carboxamide moieties to sample a broader conformational space, which may be advantageous for adapting to diverse binding-site geometries that are inaccessible to the more rigid core scaffold.

Molecular flexibility Ligand efficiency Drug-likeness

Indole N1-Methyl Substitution Differentiates Electronic Properties from Non-Methylated and 6-Methoxy Indole Analogs

The N1-methyl group on the indole ring of the target compound eliminates the indole NH as a hydrogen bond donor and modulates the electron density of the indole π-system. This contrasts with the 6-methoxyindole-2-carbonyl analog (CAS 2034293-03-1), which bears an electron-donating methoxy substituent at the 6-position and an indole NH capable of hydrogen bond donation . N-Methylation of indole has been shown in multiple SAR campaigns to alter target binding affinity, metabolic stability (by blocking N-glucuronidation and oxidative metabolism at the indole nitrogen), and physicochemical properties (increased lipophilicity, decreased polarity) [1]. The target compound's N1-methylindole is therefore functionally distinct from both unsubstituted indole and 6-methoxyindole analogs in terms of hydrogen-bonding capacity, electronic character, and metabolic susceptibility.

Indole SAR N-methylation Electronic effects

Optimal Research and Industrial Application Scenarios for 1-(1-(2-(1-Methyl-1H-indol-3-yl)acetyl)azetidin-3-yl)piperidine-4-carboxamide (CAS 2188202-75-5)


CNS-Penetrant Probe Development Leveraging Zero HBD and Favorable clogP/TPSA Profile

The compound's zero hydrogen bond donor count (HBD = 0), moderate lipophilicity (clogP = 1.78), and acceptable TPSA (50.60 Ų) place it within the favorable property space for passive blood-brain barrier penetration [1]. Medicinal chemistry teams developing CNS-targeted probes can use this compound as a starting scaffold, benefiting from its predicted membrane permeability advantages over the more polar, hydrogen-bond-donating core scaffold 1-(azetidin-3-yl)piperidine-4-carboxamide (HBD = 2–4, TPSA = 58.4 Ų) [2]. The documented GPR35 inactivity also reduces the likelihood of confounding off-target effects in CNS assays where GPR35 modulation could complicate data interpretation [1].

Kinase Inhibitor and Protein-Protein Interaction Modulator Screening Collections

The combination of an indole pharmacophore (a privileged structure in kinase inhibitor design), an azetidine-imposed conformational constraint that enhances three-dimensionality (higher Fsp³), and a piperidine-4-carboxamide moiety capable of directed hydrogen bonding makes this compound well-suited for inclusion in kinase inhibitor and protein-protein interaction (PPI) modulator screening decks. The N1-methylindole substitution eliminates the indole NH hydrogen bond donor while preserving the π-stacking and hydrophobic interaction potential of the indole core, a feature that distinguishes it from non-methylated indole analogs and may confer selectivity advantages in kinome-wide profiling [3].

Negative Control for GPR35-Mediated Pathway Studies

The confirmed inactivity of this compound in a GPR35 antagonism primary assay [1] establishes its utility as a structurally matched negative control in experiments investigating GPR35-dependent signaling pathways. Researchers studying indole-3-acetamide derivatives as GPR35 modulators can use this compound to confirm that observed biological effects are target-specific rather than artifacts of the indole-acetyl-azetidine-piperidine scaffold. This application is particularly valuable given that several structurally related indole-3-acetamides exhibit GPR35 agonist activity with IC50 values in the nanomolar to low micromolar range [4].

Structure-Activity Relationship (SAR) Expansion Around the Azetidine-Piperidine Carboxamide Core

The target compound serves as a versatile intermediate for SAR studies exploring modifications at three distinct vectors: (i) the indole N1 position (methyl group replacement), (ii) the acetyl linker length and composition, and (iii) the piperidine-4-carboxamide terminus. The six rotatable bonds provide sufficient conformational flexibility for adaptation to diverse binding sites while the azetidine ring maintains a defined spatial relationship between the indole and piperidine-carboxamide moieties [1]. Compared to analogs lacking the azetidine spacer, this compound offers a unique balance of rigidity and flexibility that facilitates systematic exploration of chemical space around the central azetidine-piperidine junction .

Quote Request

Request a Quote for 1-(1-(2-(1-methyl-1H-indol-3-yl)acetyl)azetidin-3-yl)piperidine-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.